![molecular formula C19H18O4 B5717127 7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as isorhamnetin and is found in various plants, including fruits, vegetables, and herbs. Isorhamnetin has been studied extensively due to its potential health benefits.
作用機序
Isorhamnetin exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells. It also activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Isorhamnetin has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. Isorhamnetin has been found to induce apoptosis in cancer cells and to have neuroprotective effects. It also improves cardiovascular health by reducing blood pressure and improving lipid profiles.
実験室実験の利点と制限
Isorhamnetin has advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized or extracted from natural sources. It is also relatively stable and can be stored for long periods. However, one limitation is that it can be difficult to obtain pure isorhamnetin, as it is often found in complex mixtures with other flavonoids.
将来の方向性
There are several future directions for the study of isorhamnetin. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to explore its mechanism of action in greater detail, particularly its effects on the Nrf2 pathway. Additionally, further research is needed to optimize the synthesis and extraction methods for isorhamnetin to improve its purity and yield.
Conclusion
In conclusion, isorhamnetin is a flavonoid that has been studied extensively for its potential health benefits. It can be synthesized or extracted from natural sources and has various biochemical and physiological effects. Isorhamnetin has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of isorhamnetin as a therapeutic agent.
合成法
Isorhamnetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 3-methoxybenzyl bromide in the presence of a base. The extraction method involves the isolation of isorhamnetin from plants, such as the leaves of Ginkgo biloba and fruits of Hippophae rhamnoides.
科学的研究の応用
Isorhamnetin has been studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and to improve cardiovascular health.
特性
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(7-8-17(12)18)22-11-14-5-4-6-15(9-14)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCEYYGXGCVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
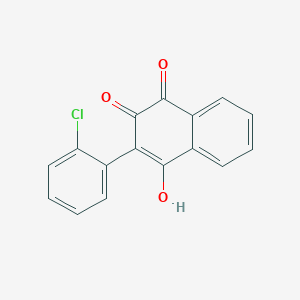
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)

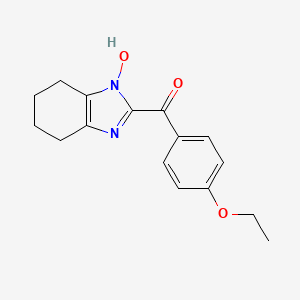
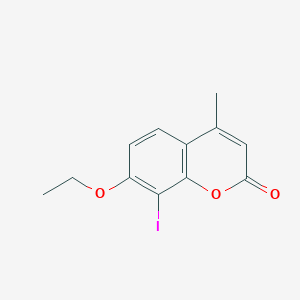
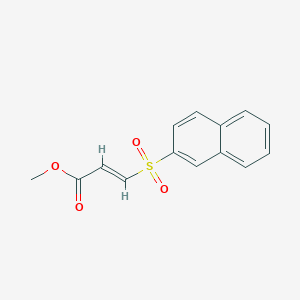
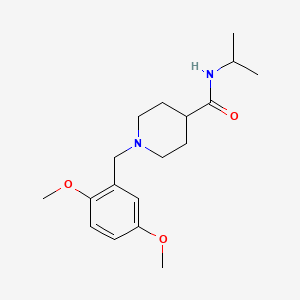
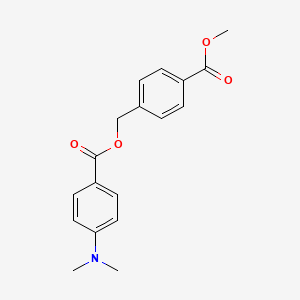
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)